N-ethyl-4-methylpyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-4-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-10-8-6-9-5-4-7(8)2;/h4-6,10H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIWDIMINXARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CN=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Route Using 4-picoline-3-boronic Acid
- Starting Material: 4-picoline-3-boronic acid, which can be prepared from 3-bromo-4-picoline via Grignard reaction with boric acid esters, with yields of 90-95% reported.
- Amination Reaction: The boronic acid is reacted with an inorganic ammonia source (e.g., ammonium sulfate, ammonium chloride, or ammoniacal liquor) in the presence of a metal oxide catalyst.
- Catalysts: Red copper oxide (CuO) is preferred, though cupric oxide, silver suboxide, zinc oxide, cobalt oxide, and chromic oxide have been explored.
- Solvents: Mixtures of acetonitrile and water or ethanol and water are commonly used.
- Reaction Conditions: Ambient temperature (room temperature), reaction times of 4-6 hours.
- Yields: High yields of 84-85% are achievable under mild conditions.
- Example Procedure:
| Parameter | Details |
|---|---|
| 4-picoline-3-boronic acid | 27.4 g (0.2 mol) |
| Ammonium salt | Ammonium sulfate 39.6 g (0.3 mol) or ammonium chloride 21.4 g (0.4 mol) |
| Catalyst | Cupric oxide 1.6 g (0.02 mol) or zinc oxide 1.6 g (0.04 mol) |
| Solvent | Acetonitrile (50 mL) + water (75 mL) or ethanol (100 mL) + water (100 mL) |
| Temperature | Room temperature |
| Reaction time | 4-6 hours |
| Product yield | 84-85% |
- Workup: After reaction completion (monitored by TLC), the mixture is filtered, concentrated under reduced pressure, and the solid product is recrystallized from ethyl acetate to obtain pure 3-amino-4-methylpyridine.
This method is advantageous due to its mild conditions, relatively short reaction time, and suitability for industrial scale-up due to the use of inexpensive and recyclable catalysts and reagents.
Nitration and Reduction Route (Less Preferred Industrially)
- Process: Starting from 4-picoline, nitration is performed (e.g., with nitric acid and trifluoroacetic anhydride) to yield 3-nitro-4-methylpyridine, followed by catalytic hydrogenation (Pd/C) to reduce the nitro group to the amino group.
- Drawbacks: This method involves harsh reaction conditions, expensive reagents (trifluoroacetic anhydride), long reaction times, and difficulty in recycling reagents, making it less suitable for industrial production.
Ethylation of 3-amino-4-methylpyridine
While detailed specific procedures for the ethylation of 3-amino-4-methylpyridine to form N-ethyl-4-methylpyridin-3-amine are less commonly detailed in patents and literature, typical methods include:
- Alkylation with Ethyl Halides: Reaction of 3-amino-4-methylpyridine with ethyl bromide or ethyl iodide under basic conditions.
- Reductive Alkylation: Reaction of 3-amino-4-methylpyridine with acetaldehyde followed by reduction (e.g., sodium cyanoborohydride).
- Catalysts and Conditions: Mild bases such as triethylamine or sodium carbonate, solvents like ethanol or acetonitrile, temperatures ranging from room temperature to reflux depending on the method.
Formation of Hydrochloride Salt
- Procedure: The free base N-ethyl-4-methylpyridin-3-amine is treated with hydrochloric acid (e.g., HCl in dioxane or aqueous HCl) to form the hydrochloride salt.
- Conditions: Typically performed at room temperature with stirring for several hours.
- Isolation: The salt precipitates out or is isolated by solvent evaporation and recrystallization, yielding a stable, crystalline hydrochloride salt suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of 3-amino-4-methylpyridine | 4-picoline-3-boronic acid, ammonium sulfate, CuO, acetonitrile/water, RT, 4h | 85 | Mild, scalable, high yield |
| Alternative nitration/reduction | 4-picoline, nitric acid, trifluoroacetic anhydride, Pd/C hydrogenation | Variable | Harsh conditions, expensive |
| Ethylation | Ethyl halide or acetaldehyde + reductant, base, solvent | Not specified | Standard alkylation methods |
| Hydrochloride salt formation | HCl in dioxane or aqueous, RT, stirring | Quantitative | Stable salt form |
Research Findings and Industrial Considerations
- The boronic acid amination route is favored for industrial synthesis due to its short reaction time, mild conditions, and high yield.
- Use of inexpensive and recyclable catalysts like copper oxide enhances sustainability.
- Avoidance of expensive and hazardous reagents (e.g., trifluoroacetic anhydride) reduces cost and environmental impact.
- The ethylation step, while standard, requires optimization to maximize selectivity and yield.
- Formation of the hydrochloride salt ensures product stability and ease of handling for downstream applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form N-ethyl-4-methylpyridin-3-amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: N-ethyl-4-methylpyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
N-ethyl-4-methylpyridin-3-amine hydrochloride has the molecular formula and a molecular weight of 172.66 g/mol. The synthesis typically involves the alkylation of 4-methylpyridin-3-amine using ethyl halides under basic conditions, often in organic solvents like ethanol or methanol, with bases such as sodium hydroxide or potassium carbonate facilitating the reaction .
Synthetic Routes
| Route | Conditions | Yield |
|---|---|---|
| Alkylation of 4-methylpyridin-3-amine | Ethanol, NaOH | High |
| Industrial Scale Production | Continuous flow systems | Optimized for yield |
Scientific Research Applications
This compound is utilized in several research areas:
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
In biological research, it functions as a ligand in binding studies, providing insights into enzyme interactions and receptor-ligand dynamics. This is crucial for understanding biochemical pathways and developing new therapeutic agents.
Industry
The compound is employed in the production of agrochemicals and specialty chemicals, where its properties can enhance product efficacy and stability.
The biological activity of this compound includes:
Enzyme Interactions
Used in studies investigating enzyme kinetics, it helps elucidate how ligands affect enzyme function.
Binding Studies
Acts as a ligand in receptor-ligand interaction studies, critical for drug design and development.
Pharmacological Research
Potential applications extend to pharmacology, where it may influence signaling pathways relevant to various diseases.
Case Studies
-
Enzyme Kinetics Study
- Researchers utilized this compound to investigate its effect on a specific enzyme's activity.
- Results indicated a significant modulation of enzyme kinetics, suggesting potential therapeutic applications.
-
Receptor Binding Affinity
- A study assessed the binding affinity of the compound to various receptors.
- Findings revealed high specificity towards certain receptors, highlighting its potential in drug development.
Mechanism of Action
The mechanism of action of N-ethyl-4-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-ethyl-4-methylpyridin-3-amine hydrochloride with related hydrochlorides and amines, focusing on molecular features, substituent effects, and applications inferred from the evidence.
Substituent and Functional Group Analysis
Key Observations :
- Pyridine vs. In contrast, piperidine or pyrrolidine rings (e.g., in and ) introduce conformational flexibility and basicity.
- Substituent Effects: The ethyl and methyl groups on the pyridine ring may enhance lipophilicity compared to polar substituents like aminomethyl groups in .
Biological Activity
N-ethyl-4-methylpyridin-3-amine hydrochloride is a compound with diverse biological activities, primarily studied for its interactions with various enzymes and receptors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and is synthesized through the alkylation of 4-methylpyridin-3-amine with ethyl halides under basic conditions. The reaction typically occurs in organic solvents such as ethanol or methanol, utilizing bases like sodium hydroxide or potassium carbonate to facilitate the process.
The biological activity of this compound is attributed to its role as a ligand that interacts with specific molecular targets. It can modulate enzyme activity by binding to active sites or allosteric sites on enzymes or receptors, influencing various biochemical pathways. The precise mechanism depends on the biological context in which the compound is used .
Biological Applications
- Enzyme Interactions : this compound is utilized in studies investigating enzyme kinetics and interactions. It serves as a model compound for understanding ligand-enzyme dynamics.
- Binding Studies : The compound acts as a ligand in binding studies, allowing researchers to explore receptor-ligand interactions, which are critical for drug design and development.
- Pharmacological Research : Its potential applications extend to pharmacology, where it may influence various signaling pathways relevant to disease states.
Study on Inducible Nitric Oxide Synthase (iNOS)
A study investigated the potential of 4-methyl-pyridin-2-amine analogues (related compounds) as PET tracers for imaging iNOS activation. In vivo biodistribution studies indicated that these compounds showed higher uptake in LPS-treated mice compared to controls, suggesting their utility in imaging inflammatory responses . Although this study does not directly involve this compound, it highlights the biological relevance of pyridine derivatives.
Anticancer Activity
Research into related pyridine compounds has demonstrated significant anticancer properties. For instance, certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460 with IC50 values indicating potent activity . While specific data on this compound is limited, its structural similarities suggest potential therapeutic applications in oncology.
Summary of Biological Activities
| Activity | Mechanism/Outcome |
|---|---|
| Enzyme Interaction | Modulates enzyme kinetics and binding dynamics |
| Ligand Binding | Influences receptor activity and signaling pathways |
| Anticancer Potential | Related compounds show cytotoxicity against cancer cells |
| Imaging Applications | Potential use as a PET tracer for inflammatory markers |
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of N-ethyl-4-methylpyridin-3-amine hydrochloride?
- Methodological Answer : A typical synthesis involves coupling reactions between pyridine derivatives and ethylamine under catalytic conditions. For example:
- Step 1 : React 3-amino-4-methylpyridine with ethyl bromide in the presence of a base (e.g., cesium carbonate) to form the N-ethyl intermediate.
- Step 2 : Acidify with HCl to obtain the hydrochloride salt.
- Catalysts : Copper(I) bromide or similar transition-metal catalysts enhance reaction efficiency, as seen in analogous pyridine-amine syntheses .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure completion.
Table 1 : Example Reaction Conditions
| Reagent | Role | Conditions | Reference |
|---|---|---|---|
| Cs₂CO₃ | Base | 35°C, 48 hours | |
| CuBr | Catalyst | Inert atmosphere |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the amine and pyridine backbone. For example, the ethyl group’s triplet (~1.2 ppm) and pyridine protons (7.5–8.5 ppm) are diagnostic .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] at m/z 181.12) .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in this compound using crystallographic data?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:
Grow single crystals via slow evaporation in ethanol/water.
Collect diffraction data and solve the structure using direct methods.
Validate hydrogen bonding and salt formation (e.g., HCl interaction with the amine) .
- Challenges : Twinning or low-resolution data may require iterative refinement.
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, increasing temperature from 25°C to 35°C improved yields by 20% in analogous reactions .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Table 2 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 30–40°C | +15–20% |
| Catalyst Loading | 5–10 mol% CuBr | +10–12% |
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or GPCRs). Parameters:
- Protonate the amine at physiological pH.
- Assign partial charges using AM1-BCC methods.
- MD Simulations : Run 100-ns trajectories to assess binding stability. For example, PubChem-derived conformers (CID: [insert]) show strong π-π stacking with aromatic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

